molecular formula C12H16F3NO B2764146 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol CAS No. 439109-73-6

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol

Cat. No.: B2764146
CAS No.: 439109-73-6
M. Wt: 247.261
InChI Key: NKRYLUBENKTFER-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C12H16F3NO It is characterized by the presence of a trifluoromethyl group, a benzyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol typically involves the reaction of benzylamine with 1,1,1-trifluoro-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
  • 4-[Benzyl(methyl)amino]-1,1,1-trifluoropentan-2-ol
  • 4-[Benzyl(methyl)amino]-1,1,1-trifluorohexan-2-ol

Uniqueness

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol is unique due to its specific trifluoromethyl group attached to the butanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-6,11,17H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRYLUBENKTFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C(F)(F)F)O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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